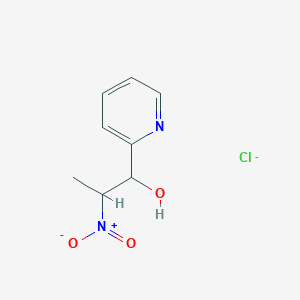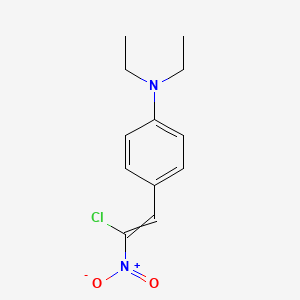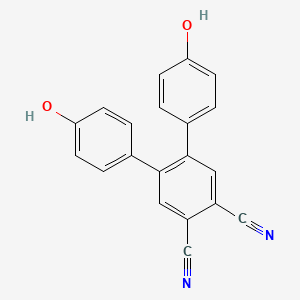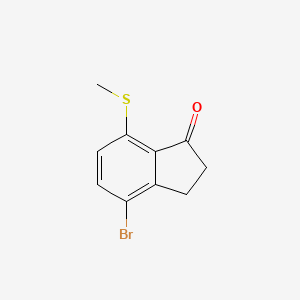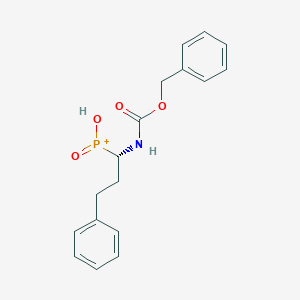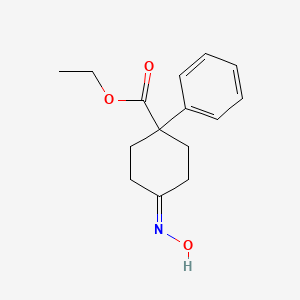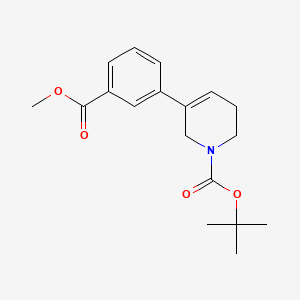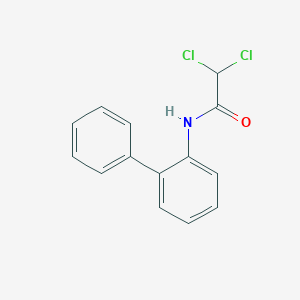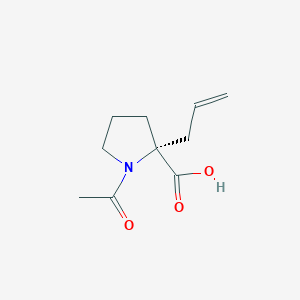
(R)-1-Acetyl-2-allylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound belonging to the pyrrolidine family This compound is characterized by its unique structure, which includes an acetyl group, a prop-2-en-1-yl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: Acetylation is commonly performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Prop-2-en-1-yl Group: This step involves the alkylation of the pyrrolidine ring using an appropriate alkylating agent, such as allyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of (2R)-1-acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or prop-2-en-1-yl groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrolidines.
Scientific Research Applications
(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1-acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
(2R)-1-Benzoyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid: A structurally similar compound with a benzoyl group instead of an acetyl group.
(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxamide: A related compound with an amide group instead of a carboxylic acid group.
Uniqueness
(2R)-1-Acetyl-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both acetyl and prop-2-en-1-yl groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2R)-1-acetyl-2-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-3-5-10(9(13)14)6-4-7-11(10)8(2)12/h3H,1,4-7H2,2H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
SKOLVAJCUNDBLM-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@@]1(CC=C)C(=O)O |
Canonical SMILES |
CC(=O)N1CCCC1(CC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


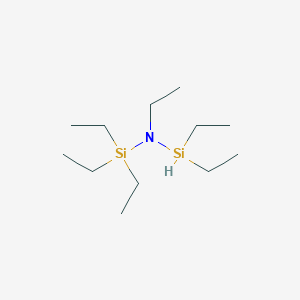
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
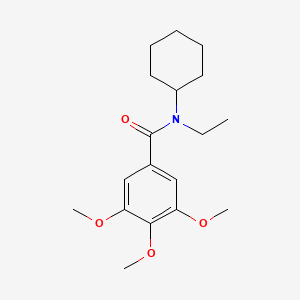
![1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride](/img/structure/B14013207.png)
![(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid](/img/structure/B14013208.png)
